7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)4-2-10-7-5(4)1-9-3-11-7/h1-3H,(H2,8,12)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMCRSCIKQMSRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=CN=C2N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40665637 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454685-89-3 | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454685-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40665637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Research indicates that 7H-Pyrrolo[2,3-d]pyrimidine derivatives act primarily through inhibition of key enzymes involved in cancer cell proliferation. Specifically, these compounds have been shown to inhibit:
- AICAR Transformylase (AICARFTase) : A critical enzyme in the purine biosynthesis pathway. Inhibition leads to a depletion of purine nucleotides, which is detrimental to rapidly dividing tumor cells .
- Glycinamide Ribonucleotide Formyltransferase (GARFTase) : Similar to AICARFTase, this enzyme's inhibition further disrupts nucleotide synthesis, contributing to antiproliferative effects .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural modifications. A study synthesized various 5-substituted analogs and analyzed their antiproliferative activities against different cancer cell lines. The results demonstrated that:
- Compound Variations : Modifications at the 5-position significantly impacted the compound's ability to inhibit cell growth. For instance, a 4-carbon bridge analog exhibited dual inhibition of both AICARFTase and GARFTase without affecting thymidylate synthase (TS), which is often implicated in resistance mechanisms .
- Transporter Specificity : The study also highlighted the importance of transporter selectivity in cellular uptake and efficacy. Compounds that were substrates for folate receptors (FRα) showed enhanced internalization by tumor cells .
Anticancer Activity
Recent investigations have characterized several pyrrolo[2,3-d]pyrimidine derivatives for their anticancer properties:
-
Compound 5k : Demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value ranging from 40 to 204 nM. This compound induced cell cycle arrest and apoptosis, evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Compound IC50 (nM) Mechanism 5k 40 - 204 Induces apoptosis via caspase activation - Animal Studies : In vivo studies indicated that certain derivatives exhibited genotoxic properties, leading to concerns about their safety profile for clinical development. For example, metabolites formed during metabolism showed potential genotoxic effects, which halted further clinical trials for some compounds .
Scientific Research Applications
7H-Pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives are under investigation for diverse applications, particularly in pharmaceutical development as kinase inhibitors and in scientific research. The unique structure of 7H-Pyrrolo[2,3-d]pyrimidine makes it suitable for these applications.
Pharmaceutical Development
7H-Pyrrolo(2,3-d)pyrimidine derivatives have been studied for their biological activities, particularly as potential inhibitors of various kinases involved in cancer progression. Certain derivatives have demonstrated promising results as inhibitors of p21-activated kinase 4 (PAK4), which plays a role in tumor growth and metastasis. The compound's structure allows it to interact with specific molecular targets, modulating biological pathways that could lead to therapeutic effects.
Interaction studies have shown that 7H-Pyrrolo(2,3-d)pyrimidine derivatives can effectively bind to specific kinase targets, such as PAK4. This binding can inhibit enzymatic activity and alter signaling pathways critical for cell proliferation and survival. The structural characteristics of these compounds facilitate interactions with active sites on enzymes, leading to their potential therapeutic effects.
Pyrrolo[2,3-d]pyrimidine compounds are potent inhibitors of protein kinases such as the enzyme Janus Kinase 3 (JAK 3) and are therefore useful for the treatment of a wide variety of immunological disorders . Such disorders include but are not limited to lupus, multiple sclerosis, rheumatoid arthritis, psoriasis, Type 1 diabetes and complications from diabetes, cancer, asthma, atopic dermatitis, autoimmune thyroid disorders, ulcerative colitis, Crohn's disease, Alzheimer's disease and leukemia . The compounds are also useful in the treatment and prevention of chronic or acute organ transplant rejection (allografts and xenograft) .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of pyrrolo(2,3-d)pyrimidine derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. Compounds showed a strong correlation between enzymatic inhibition and cellular growth inhibition.
- In Silico Studies : Molecular docking studies suggested that these compounds bind to PAK4 through hydrogen bonding and hydrophobic interactions, further supporting their potential as therapeutic agents.
- Additional Targets : Beyond PAK4, other studies have explored the inhibition of RET kinases by pyrrolo(2,3-d)pyrimidine derivatives. These compounds demonstrated selective inhibition profiles against both wild-type and mutant forms of RET, indicating their versatility as kinase inhibitors.
- Apoptosis Induction : Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells . The data show that the percentage of apoptotic cells in the total cell population was higher when treated with 5k compared to the control group . The levels of caspase-3, Bax, and Bcl-2 were also measured for a known drug called Saurosporine and it was found that synthesized compound 5k is comparable with Saurosporine . Overall, the results suggest that treatment with compound 5k may induce apoptosis in HepG2 cells by upregulating the pro-apoptotic protein Bax and the execution enzyme caspase-3 while downregulating the anti-apoptotic protein Bcl-2 .
Scientific Research Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological profile of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives is highly dependent on substituent modifications. Below is a detailed comparison with key analogs:
Substitution at Position 4 and 5
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (CAS: N/A): The introduction of a chlorine atom at position 4 and a formyl group at position 5 enhances reactivity, making this derivative a versatile intermediate for synthesizing more complex analogs. However, its safety profile remains understudied .
- 4-Amino-7-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide (Sangivamycin, NSC188491): The ribofuranosyl moiety at position 7 confers nucleoside-like properties, enabling incorporation into RNA and disruption of survivin signaling .
Substitution at Position 6
- Vepafestinib: The 6-position alkyne group linked to a morpholine ring (6-[3-(morpholin-4-yl)prop-1-yn-1-yl]) is critical for RET kinase selectivity and CNS penetration. This modification reduces off-target effects compared to non-selective kinase inhibitors .
Substitution at Position 7
- 7-Methyl derivatives (e.g., 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxaldehyde): Alkylation at position 7 improves metabolic stability by blocking oxidative degradation. However, this substitution may reduce solubility .
Data Table: Key Derivatives and Their Properties
Research Findings and Structure-Activity Relationships (SAR)
- Kinase Selectivity : The 6-alkynyl group in vepafestinib optimizes hydrophobic interactions with RET kinase’s ATP-binding pocket, achieving >100-fold selectivity over VEGFR2 .
- Anticancer Activity : Sangivamycin derivatives induce apoptosis in pancreatic cancer cells by downregulating survivin, with EC₅₀ values < 1 µM .
- STAT6 Inhibition: Substituents at position 2 (e.g., 2-{[2-(4-hydroxyphenyl)ethyl]amino}) enhance hydrogen bonding with STAT6’s SH2 domain, improving potency (IC₅₀ = 12 nM vs. 45 nM for unsubstituted analogs) .
- Solubility Challenges : 7-Methyl and 7-isopropyl derivatives (e.g., 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid) exhibit reduced aqueous solubility due to increased hydrophobicity, necessitating formulation optimization .
Preparation Methods
Preparation via Pyrimidine Precursors and Cyclization
A representative synthetic method involves the preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine as a key intermediate, which is then converted into the carboxamide derivative through oxidation and amidation steps.
Synthesis of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine : This intermediate is synthesized by refluxing a pyrimidine precursor with formamidine acetate in 2-ethoxyethanol for extended periods (e.g., 36 hours) to achieve cyclization and amination. The crude product is purified by precipitation and filtration to yield a yellow powder.
Conversion to carboxamide : The nitrile group at the 5-position is oxidized to the carboxamide using hydrogen peroxide (30 wt%) in the presence of potassium carbonate in DMSO at room temperature. The product precipitates upon addition of water and is isolated by filtration, yielding the carboxamide derivative in high yield (typically 76-83%).
Hydrogenation steps : Some intermediates require catalytic hydrogenation (e.g., with 10% Pd/C and ammonium formate) to reduce bromo substituents or modify the pyrrolo ring system before final oxidation to the carboxamide.
Industrial and Alternative Preparation Methods
Industrial processes aim to optimize yield, purity, and scalability. One patented method describes the preparation of crystalline forms of related pyrrolo[2,3-d]pyrimidine derivatives involving:
- Esterification of cyclobutanone carboxylic acid with isopropanol in the presence of p-toluenesulfonic acid to form isopropyl 3-oxocyclobutane-1-carboxylate.
- Subsequent steps include filtration, washing, drying, and crystallization under controlled temperature to isolate intermediates and final products.
Another industrially relevant route involves the use of ethyl cyanoacetate, thiourea, sodium ethoxide, active nickel, 2-chloroacetaldehyde, and phosphorus oxychloride, progressing through ring closing, sulfhydryl removal, substitution/cyclization, and chlorination to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, a close analog and precursor to the target compound.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The laboratory synthesis emphasizes mild oxidation conditions to convert nitrile to carboxamide, preserving the integrity of the heterocyclic core.
- Catalytic hydrogenation is effectively used to modify substituents on the pyrrolo ring, enabling further functionalization.
- Industrial processes focus on scalable esterification and cyclization steps, using acid catalysis and controlled temperature crystallization to maximize purity and yield.
- The choice of solvents (e.g., 2-ethoxyethanol, DMSO, isopropanol) and reagents (e.g., formamidine acetate, p-toluenesulfonic acid) is critical in optimizing reaction rates and product stability.
- The final product is often isolated by filtration and vacuum drying at moderate temperatures (45-55 °C) to maintain crystallinity and avoid decomposition.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide derivatives to improve yield and purity?
- Methodological Answer: Multi-step synthetic protocols are recommended, starting with functionalized pyrrolo-pyrimidine intermediates. For example, patents describe coupling reactions with substituted amines or cyclization strategies using formylating agents to construct the core scaffold . Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) is critical for minimizing side products. Post-synthetic purification via cocrystallization with agents like 3,5-dimethylpyrazole can enhance purity by isolating stable crystalline forms .
Q. What analytical techniques are critical for confirming the structure and purity of synthetic intermediates?
- Methodological Answer: A combination of NMR (1H/13C), LC-MS , and X-ray crystallography is essential. NMR confirms regioselectivity in substitutions (e.g., distinguishing NH protons in pyrrole rings ), while LC-MS quantifies purity. For cocrystals, X-ray diffraction provides definitive structural validation . Orthogonal methods like HPLC with UV/Vis detection further ensure batch consistency .
Q. What common challenges arise during purification, and how are they addressed?
- Methodological Answer: Challenges include solubility issues and residual solvents. Cocrystallization techniques, as described in patents, improve crystallinity and reduce amorphous impurities. For example, cocrystals of 7H-pyrrolo[2,3-d]pyrimidine derivatives with morpholine or pyrazole derivatives enhance stability and facilitate filtration . Reversed-phase chromatography is also effective for polar intermediates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of JAK or STAT6 inhibitors based on this scaffold?
- Methodological Answer: Key modifications include:
- Position 4: Substitution with aromatic amines (e.g., 4-methoxyphenyl) enhances STAT6 binding affinity by forming π-π interactions .
- Position 7: Cyclopropyl or methyl groups improve metabolic stability by reducing CYP450 oxidation .
- Carboxamide group: Fluorination or chlorination at adjacent positions (e.g., 5-(4-fluorophenyl)) modulates solubility and target selectivity .
Computational docking (e.g., using AutoDock Vina) validates interactions with JAK’s ATP-binding pocket .
Q. What strategies resolve contradictions in biological activity data among structurally similar analogs?
- Methodological Answer: Discrepancies often arise from off-target effects or assay variability. Systematic approaches include:
- Comparative dose-response assays across multiple cell lines (e.g., STAT6-dependent vs. STAT3-dependent models) .
- Metabolic profiling (e.g., liver microsome stability tests) to rule out pharmacokinetic confounding factors .
- Crystallographic studies to confirm binding modes, as seen with cocrystals of JAK inhibitors .
Q. How can structural modifications enhance pharmacokinetic properties without compromising target affinity?
- Methodological Answer:
- Hydrophilic substituents: Introducing morpholine or hydroxyl groups at position 6 improves aqueous solubility .
- Prodrug strategies: Esterification of carboxyl groups (e.g., ethyl esters) enhances oral bioavailability, with enzymatic hydrolysis releasing the active form in vivo .
- Halogenation: Chlorine or bromine at position 5 reduces plasma protein binding, increasing free drug concentration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
